1-phenyl-1H-pyrazol-5-ol

Description

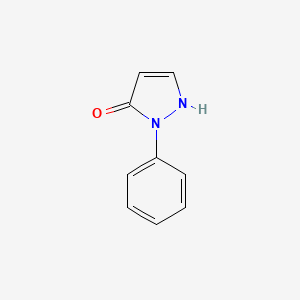

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPGQKHPPSSCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-93-7 |

Source

|

| Record name | 1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-phenyl-1H-pyrazol-5-ol synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of 1-Phenyl-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanism for 1-phenyl-1H-pyrazol-5-ol, a pivotal heterocyclic compound known in the pharmaceutical industry as Edaravone. Primarily synthesized via the Knorr pyrazole synthesis, this document elucidates the reaction's mechanistic pathway, explores the critical parameters influencing the reaction, and presents a detailed experimental protocol. The guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices to ensure both high yield and purity.

Introduction: The Significance of 1-Phenyl-1H-pyrazol-5-ol (Edaravone)

1-Phenyl-3-methyl-5-pyrazolone, the keto-tautomer of 1-phenyl-1H-pyrazol-5-ol, is a molecule of significant therapeutic importance. Marketed as Edaravone (Radicava), it is a potent antioxidant and free radical scavenger used clinically to aid recovery following ischemic stroke and to treat amyotrophic lateral sclerosis (ALS).[1] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for its metabolic stability and versatile biological activity, which includes anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

The most efficient and widely adopted method for its production is the Knorr pyrazole synthesis, a classic condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][5][6][7] This guide delves into the nuances of this reaction, providing a robust framework for its successful execution and optimization.

The Core Synthesis Mechanism: Knorr Pyrazole Synthesis

The Knorr synthesis provides a direct and high-yielding pathway to the pyrazolone ring system by reacting a hydrazine with a 1,3-dicarbonyl compound.[6][8] In the case of Edaravone, this involves the condensation of phenylhydrazine with ethyl acetoacetate.

The mechanism proceeds through a well-defined sequence of nucleophilic attack, dehydration, and intramolecular cyclization.

Caption: Knorr pyrazole synthesis pathway.

Mechanistic Steps:

-

Hydrazone Formation: The reaction is typically initiated under acidic conditions.[5][6] The acid catalyst protonates the ketone carbonyl of ethyl acetoacetate, enhancing its electrophilicity. The terminal, more nucleophilic nitrogen of phenylhydrazine then attacks this activated carbonyl carbon. A subsequent dehydration step (loss of a water molecule) yields a stable phenylhydrazone intermediate.[9] The ketone is preferentially attacked over the ester due to the greater positive charge on the ketone carbon.

-

Intramolecular Cyclization: The second nitrogen atom of the phenylhydrazone acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This step forms the five-membered heterocyclic ring.[1][9]

-

Elimination: The tetrahedral intermediate formed during cyclization collapses, eliminating a molecule of ethanol to yield the final, stable 1-phenyl-3-methyl-5-pyrazolone product.[1]

Tautomerism: A Critical Consideration

The product, 1-phenyl-3-methyl-5-pyrazolone, exists in a tautomeric equilibrium with two other forms: the aromatic 1-phenyl-3-methyl-1H-pyrazol-5-ol (OH-form) and a methylene form (CH-form). The predominant tautomer is highly dependent on the solvent environment.[1][10] In chloroform, the keto (NH) form is dominant, while in DMSO, a mixture is observed with the hydroxy (OH) form being the most abundant.[1] For the purposes of drug formulation and characterization, understanding this tautomerism is crucial.

Validated Experimental Protocol

This section outlines a robust, self-validating protocol for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, compiled from established methodologies.[1][11][12]

Caption: Step-by-step experimental workflow.

Reagents and Equipment:

-

Phenylhydrazine (or Phenylhydrazine hydrochloride)

-

Ethyl acetoacetate

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst (optional): Glacial Acetic Acid or Hydrochloric Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

Buchner funnel and suction flask

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in ethanol. If using phenylhydrazine hydrochloride, the initial pH may be adjusted.[11][13]

-

Reagent Addition: Gently heat the solution to approximately 50-60°C. Add ethyl acetoacetate (1.0 eq) dropwise over 20-30 minutes while maintaining stirring. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 78-80°C) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice bath to facilitate the crystallization of the product.[12]

-

Isolation: Collect the precipitated white or off-white crystals by suction filtration.

-

Purification: Wash the crude product with a small amount of cold ethanol to remove soluble impurities. For high purity, recrystallize the product from an ethanol/water mixture.[7]

-

Drying: Dry the purified product under vacuum to yield 1-phenyl-3-methyl-5-pyrazolone.

Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

Field-Proven Insights: The Causality Behind Experimental Choices

-

Reactant Stoichiometry: An equimolar ratio of phenylhydrazine and ethyl acetoacetate is typically used for optimal conversion. Excess of either reactant can lead to purification challenges.

-

Choice of Solvent: Ethanol is an ideal solvent as it readily dissolves both reactants at elevated temperatures and allows for easy product crystallization upon cooling.[7][12] Solvent-free methods, relying on heating the neat reactants, have also been reported to produce quantitative yields and represent a greener alternative.[1]

-

Role of the Catalyst: While the reaction can proceed thermally, acid catalysis significantly accelerates the initial hydrazone formation by activating the ketone carbonyl.[6] The amount of acid should be catalytic, as excess acid can lead to unwanted side reactions or degradation.

-

Temperature Control: Precise temperature control is vital. The initial dropwise addition is often done at a moderate temperature to control the exothermicity of hydrazone formation. The subsequent reflux provides the necessary thermal energy for the cyclization and elimination steps to proceed to completion.[14]

-

Crystallization and Purification: The solubility profile of the pyrazolone product in alcoholic solvents is key to the purification strategy. It is highly soluble in hot ethanol but sparingly soluble in cold ethanol, allowing for efficient removal of impurities through recrystallization.

Comparative Data on Synthesis Conditions

The synthesis of 1-phenyl-3-methyl-5-pyrazolone is robust and amenable to various conditions, as summarized below.

| Catalyst/Solvent System | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

| Solvent-Free (Neat) | 100 | 0.5 | Quantitative | [1] |

| Methanol / HCl (pH 5.4-7.5) | 50-80 | 3-5 | >95% | [11][13] |

| Ethanol / Acetic Acid | 75-80 | 1-3 | ~94% | [12] |

| Refluxing Ethanol | ~78 | Not specified | High | [7] |

Conclusion

The Knorr pyrazole synthesis remains the most reliable and efficient method for producing 1-phenyl-1H-pyrazol-5-ol (Edaravone). A thorough understanding of its mechanism, the role of each reaction parameter, and the tautomeric nature of the product is essential for researchers aiming to synthesize this important pharmaceutical agent. By following the validated protocol and considering the insights provided, scientists can achieve high yields of pure product, facilitating further research and development in the pharmaceutical field.

References

- Mohareb, R. M., et al. (n.d.). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANO. International Journal of Applied Biology and Pharmaceutical Technology.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- Fakhfakh, M. A., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40).

- Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Parmar, N. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. ResearchGate.

- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.

- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Google Patents. (n.d.). CN102180834A - Preparation method for edaravone.

- Elguero, J., et al. (n.d.). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate.

- Ziarani, G. M., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate as a highly efficient catalyst for the one-pot pseudo five-component reaction. Organic Chemistry Research, 4(2), 174-181.

- Zhang, Y., et al. (2025). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering.

- Al-Ostoot, F. H., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7249.

- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035.

- BenchChem. (n.d.). Application Notes & Protocols: Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. name-reaction.com [name-reaction.com]

- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 12. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 13. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

synthesis of 1-phenyl-1H-pyrazol-5-ol from phenylhydrazine

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazol-5-ol from Phenylhydrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1H-pyrazol-5-ol, a pivotal heterocyclic compound widely known in the pharmaceutical industry as Edaravone. The synthesis is achieved through the classic Knorr pyrazole synthesis, reacting phenylhydrazine with ethyl acetoacetate. This document delves into the underlying reaction mechanism, offers a detailed, scalable solvent-free experimental protocol, discusses process optimization and troubleshooting, outlines robust analytical characterization techniques, and emphasizes critical safety considerations. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a thorough and practical understanding of this important synthetic transformation.

Introduction and Significance

1-Phenyl-3-methyl-5-pyrazolone (PMP), commonly known as Edaravone, is a potent free radical scavenger.[1] It is a prominent structural motif found in numerous pharmaceutically active compounds and is used clinically to treat amyotrophic lateral sclerosis (ALS) and to aid recovery following an ischemic stroke.[1][2] The synthesis of Edaravone is a frequently cited example of heterocycle synthesis, typically achieved by the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][3] This reaction, a variant of the Knorr pyrazole synthesis, is valued for its efficiency, high yields, and the pharmaceutical importance of its product.[4] This guide provides an expert-level walkthrough of its synthesis, from foundational principles to practical execution and analysis.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The formation of 1-phenyl-1H-pyrazol-5-ol from phenylhydrazine and ethyl acetoacetate is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[5][6] The reaction proceeds through a well-defined pathway characterized by high regioselectivity.

The mechanism can be elucidated in the following steps[1][3]:

-

Nucleophilic Attack and Hydrazone Formation : The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of phenylhydrazine on the more electrophilic ketone carbonyl group of ethyl acetoacetate. The ketone is significantly more reactive towards nucleophiles than the ester moiety.[3] This is followed by dehydration to form a stable phenylhydrazone intermediate.

-

Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety, now part of the hydrazone, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester group.

-

Elimination : This cyclization step results in a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.

The overall reaction is a condensation-cyclization sequence that reliably produces the pyrazolone core structure with high efficiency.[1]

Tautomerism in Pyrazolones

It is critical to recognize that 1-phenyl-1H-pyrazol-5-ol exists in multiple tautomeric forms, including the keto (CH) and enol (OH) forms, which contribute to its chemical properties and reactivity.[3][4] While often drawn as the keto tautomer, the enol form is significant as it confers aromaticity to the pyrazole ring.[4] The compound's acidic methylene protons and basic imine-like nitrogen give it an amphoteric character.[3]

Detailed Experimental Protocol (Solvent-Free)

This section details a highly efficient, scalable, and solvent-free protocol for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, adapted from established literature.[1] This method is notable for its quantitative yield and environmental advantages.

Reagent and Equipment Data

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molar Eq. | Moles (mol) | Amount Used | Grade/Notes |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.0 | 0.20 | 19.66 mL (21.63 g) | Reagent Grade |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.1 | 0.22 | 28.1 mL (28.63 g) | Reagent Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~20 mL | For washing |

| Equipment | ||||||

| Round-bottom flask | 100 mL | One-necked | ||||

| Magnetic stirrer & stir bar | ||||||

| Ice-water bath | For initial cooling | |||||

| Heating mantle/Oil bath | For temperature control | |||||

| Rotary evaporator | For removal of volatiles |

Step-by-Step Synthesis Workflow

The experimental workflow is a streamlined process from reagent addition to product isolation.

Caption: Experimental workflow for the synthesis of 1-phenyl-1H-pyrazol-5-ol.

Protocol

-

Preparation : Place ethyl acetoacetate (28.1 mL, 0.22 mol) into a 100 mL single-neck round-bottom flask equipped with a magnetic stir bar.

-

Initial Cooling : Immerse the flask in an ice-water bath to cool the contents to 0°C.[1]

-

Reagent Addition : While stirring, add phenylhydrazine (19.66 mL, 0.20 mol) dropwise to the cooled ethyl acetoacetate at a rate of approximately 1 mL/min. The initial addition can be slightly exothermic.[1][3]

-

Reaction Heating : After the addition is complete, securely cap the flask. Remove the ice bath and transfer the flask to a heating mantle or oil bath. Heat the reaction mixture at 80°C for 1 hour, followed by an increase in temperature to 90°C for an additional 30 minutes.[1]

-

Work-up and Isolation : After the heating period, allow the mixture to cool slightly. Remove any residual water, ethanol, and excess ethyl acetoacetate by vacuum stripping on a rotary evaporator.[1]

-

Purification : The resulting solid is washed with diethyl ether (~20 mL) to remove non-polar impurities, yielding a pale yellow solid.[1]

-

Drying : The product is dried to obtain the final 1-phenyl-3-methyl-5-pyrazolone. The reported yield for this solvent-free method approaches 100%.[1]

Process Optimization and Troubleshooting

While the solvent-free method is highly effective, alternative protocols and optimization strategies exist, particularly for industrial-scale production.

-

Solvent Choice : Many procedures employ a solvent. Ethanol is commonly used, allowing the reaction to proceed under reflux for several hours.[7] Methanol is also a viable option.[8] The choice of solvent can affect reaction time, temperature control, and purification methods.

-

Catalysis : The reaction is often facilitated by an acid catalyst.[4][5] A few drops of glacial acetic acid can be used to promote the initial imine formation.[4] Some patented processes adjust the pH of the reaction mixture to between 5.0 and 6.5 using hydrochloric acid to optimize the reaction.[8]

-

Temperature Control : Careful temperature management is crucial. The initial addition of phenylhydrazine should be done at a low temperature (0-10°C) to control the initial exothermic reaction.[9] Subsequent heating drives the cyclization and dehydration steps to completion.

-

Troubleshooting :

-

Low Yield : May result from incomplete reaction or losses during work-up. Ensure sufficient reaction time and temperature. During recrystallization from solvents like ethanol, avoid using an excessive volume of solvent, as the product has moderate solubility.[3]

-

Oily Product : If the product separates as an oil instead of a solid, it may be due to impurities or improper work-up. Trituration with a non-polar solvent like diethyl ether or hexane can often induce crystallization.

-

Side Reactions : Uncontrolled conditions could potentially lead to side products. The primary reaction pathway is generally very robust, but ensuring the purity of starting materials is always good practice.

-

Analytical Characterization

Validation of the synthesized product's identity and purity is essential. The following are typical characterization data for 1-phenyl-3-methyl-5-pyrazolone.

-

Appearance : Pale yellow or white solid.[1]

-

Melting Point : 126-128 °C.[1]

-

¹H NMR Spectroscopy (400 MHz, CDCl₃, δ ppm):

-

2.18 (s, 3H, -CH₃)

-

3.42 (s, 2H, -CH₂-)

-

7.17 (t, 1H, Ar-H)

-

7.38 (t, 2H, Ar-H)

-

7.84 (d, 2H, Ar-H)[1]

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ ppm): 16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2.[1]

-

Infrared (IR) Spectroscopy : Key peaks would include C=O stretching for the ketone group, C=N stretching from the pyrazole ring, and C-H stretching from the aromatic and aliphatic groups.

-

Purity Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, especially for pharmaceutical applications.[10]

Advanced 2D NMR techniques such as HMBC and HSQC can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure.[11]

Safety Precautions and Handling

Ensuring a safe laboratory environment is paramount when performing this synthesis due to the hazardous nature of the reagents.

-

Phenylhydrazine :

-

Hazards : Toxic if swallowed, in contact with skin, or if inhaled.[12] It is a suspected carcinogen and mutagen, causes skin and serious eye irritation, and may cause an allergic skin reaction.[12] It is also combustible.

-

Handling : Always handle phenylhydrazine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including impervious gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13] Avoid all contact and inhalation.

-

-

Ethyl Acetoacetate :

-

General Procedures :

-

An emergency safety shower and eyewash station should be readily accessible.

-

All chemical waste should be disposed of according to institutional and local regulations. Do not pour waste down the drain.

-

By adhering to these safety protocols, the risks associated with this synthesis can be effectively managed.

Conclusion

The synthesis of 1-phenyl-1H-pyrazol-5-ol via the Knorr condensation of phenylhydrazine and ethyl acetoacetate is a robust, high-yielding, and fundamentally important reaction in medicinal and heterocyclic chemistry. The solvent-free protocol presented offers an efficient and environmentally conscious approach suitable for laboratory-scale synthesis. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines will ensure the successful and safe production of this valuable pharmaceutical compound.

References

- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (n.d.).

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Indian Academy of Sciences. [Link]

- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2015). MDPI. [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem. [Link]

-

Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021). YouTube. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2016). MDPI. [Link]

- CN102180834A - Preparation method for edaravone. (n.d.).

- US1723545A - Process of preparing 1-phenyl-3-methyl-5-pyrazolone. (n.d.).

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

-

PHENYL METHYL PYRAZOLONE.pdf. (n.d.). Slideshare. [Link]

-

Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2021). PubMed Central. [Link]

-

Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2020). MDPI. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

-

(PDF) Knorr Pyrazole Synthesis of Edaravone. (2016). ResearchGate. [Link]

-

Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

-

Ethyl acetoacetate. (2018). Synerzine. [Link]

-

synthesis of pyrazoles. (2019). YouTube. [Link]

-

Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). (n.d.). J-STAGE. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 9. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 10. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. synerzine.com [synerzine.com]

1-phenyl-1H-pyrazol-5-ol chemical properties and structure

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound widely known in the pharmaceutical industry as Edaravone, stands as a pivotal molecule in contemporary neuroprotective therapy.[1][2] Initially synthesized in the late 1980s, its potent antioxidant and radical scavenging properties have led to its approval for treating acute ischemic stroke and, more recently, amyotrophic lateral sclerosis (ALS).[2][3][4] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and mechanistic action, tailored for researchers and professionals in drug discovery and development. While the parent scaffold is 1-phenyl-1H-pyrazol-5-ol, this document will focus on the 3-methyl substituted analogue, which is the form with extensive clinical and research significance.

Chemical Identity and Structural Elucidation

The foundational structure of Edaravone is a bicyclic system featuring a 2-pyrazolin-5-one ring with a phenyl group at the N1 position and a methyl group at the C3 position.[1][2] This arrangement is crucial for its chemical behavior and biological activity.

| Identifier | Value | Source |

| IUPAC Name | 5-methyl-2-phenyl-1H-pyrazol-3-one | [5] |

| Synonyms | Edaravone, Phenylmethylpyrazolone, MCI-186 | [5] |

| CAS Number | 89-25-8 | [6] |

| Molecular Formula | C₁₀H₁₀N₂O | [5] |

| Molecular Weight | 174.20 g/mol | [5] |

Prototropic Tautomerism: A Key Feature

A critical aspect of pyrazolone chemistry is the existence of prototropic tautomers. 3-Methyl-1-phenyl-1H-pyrazol-5-ol exists in a dynamic equilibrium between three principal forms: the OH-form (hydroxypyrazole), the CH-form (methylenepyrazolone), and the NH-form (aminopyrazolone).[7][8] The predominance of a specific tautomer is heavily influenced by the solvent environment. Spectroscopic analyses, including NMR studies, indicate that the OH-form is favored in nonpolar solvents, often existing as dimers through intermolecular hydrogen bonds.[9] In contrast, polar solvents like DMSO can disrupt these dimers, favoring monomeric species.[9] This tautomeric flexibility is integral to its reactivity and biological function.

Chemical Reactivity and Antioxidant Mechanism

The neuroprotective effects of Edaravone are primarily attributed to its potent antioxidant properties. [2]The mechanism involves the donation of an electron from the ionized Edaravone anion to neutralize highly reactive oxygen species (ROS), such as hydroxyl (•OH) and peroxyl radicals. [1][2]This process converts the ROS into more stable anions. The resulting Edaravone radical is relatively stable and can be further oxidized to non-toxic compounds or react with other radicals. [1][2]This ability to scavenge free radicals effectively mitigates oxidative stress, a key pathological factor in neurodegenerative diseases and ischemic injury.

Applications in Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [10][11]

Edaravone in Neuroprotection

-

Ischemic Stroke: Approved in Japan in 2001, Edaravone is used to treat acute ischemic stroke by reducing oxidative damage to brain tissue following a loss of blood flow. [2]* Amyotrophic Lateral Sclerosis (ALS): In 2017, the U.S. FDA approved Edaravone (marketed as Radicava) for the treatment of ALS. [1]It is believed to slow the progression of the disease by protecting motor neurons from oxidative stress-induced degeneration. [2]

A Scaffold for Future Discovery

Beyond its direct application as Edaravone, the 3-methyl-1-phenyl-1H-pyrazol-5-ol core is a valuable starting material for the synthesis of novel therapeutic agents. [3][12]Its structure can be modified at various positions to modulate its pharmacokinetic properties and target different biological pathways, making it a subject of ongoing research for conditions ranging from multiple sclerosis to cancer. [3][4][12]

Conclusion

3-Methyl-1-phenyl-1H-pyrazol-5-ol is a compound of significant scientific and clinical importance. Its unique structural features, particularly its tautomeric nature, underpin its potent radical-scavenging activity. As the active pharmaceutical ingredient in Edaravone, it represents a critical therapeutic option for debilitating neurological disorders. For drug development professionals, it serves not only as an effective drug but also as a versatile and promising scaffold for the design and synthesis of next-generation therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 89-25-8|3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Phenyl-1H-pyrazol-5-ol: A Technical Guide to its NMR Characterization

Introduction

1-Phenyl-1H-pyrazol-5-ol and its tautomers are pivotal heterocyclic scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2] A comprehensive understanding of their molecular structure is paramount for rational drug design and the development of novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of such molecules in solution. This in-depth technical guide provides a thorough exploration of the NMR spectroscopic analysis of 1-phenyl-1H-pyrazol-5-ol, with a particular focus on the profound influence of tautomerism on its spectral features. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR for the unambiguous characterization of pyrazole derivatives.

The Critical Role of Tautomerism in 1-Phenyl-1H-pyrazol-5-ol

A salient feature of 1-phenyl-1H-pyrazol-5-ol is its existence as a mixture of tautomers in solution. The equilibrium between these forms is sensitive to factors such as solvent polarity, temperature, and concentration. The three principal tautomeric forms are the OH-form (1-phenyl-1H-pyrazol-5-ol), the NH-form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one), and the CH-form (1-phenyl-pyrazolidin-3,5-dione). However, for 1-substituted pyrazol-5-ones, the equilibrium predominantly involves the OH and NH forms, with the CH-form being less significant. The interpretation of the NMR spectra of this compound is therefore critically dependent on understanding this dynamic equilibrium.

¹H and ¹³C NMR Spectral Analysis

The NMR spectrum of 1-phenyl-1H-pyrazol-5-ol is a weighted average of the spectra of the individual tautomers present in solution. The observed chemical shifts and coupling constants provide a window into the predominant tautomeric form under specific experimental conditions.

¹H NMR Spectrum Analysis

The proton NMR spectrum reveals characteristic signals for both the pyrazole and phenyl rings. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents and the aromatic character of the rings. In the case of the OH-form, a broad singlet corresponding to the hydroxyl proton is often observed at a downfield chemical shift, typically in the range of 11-12 ppm, due to hydrogen bonding.[3] The protons on the pyrazole ring, H-4 and H-5, exhibit distinct chemical shifts and a characteristic coupling constant. The phenyl protons typically appear as a complex multiplet in the aromatic region.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum provides complementary information for structural elucidation. The chemical shifts of the carbon atoms in the pyrazole ring are particularly informative for distinguishing between tautomers. For instance, the chemical shift of the carbon bearing the oxygen (C-5 in the OH-form or C-3 in the NH-form) is highly sensitive to the tautomeric state. The carbons of the phenyl ring resonate in the expected aromatic region.

Illustrative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the OH-tautomer of 1-phenyl-1H-pyrazol-5-ol in deuterated chloroform (CDCl₃).[3]

Table 1: ¹H NMR Chemical Shifts (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 12.16 | br s | - |

| H-5 (pyrazole) | 7.67 | d | 2.6 |

| H-2,6 (phenyl) | 7.52 | m | - |

| H-3,5 (phenyl) | 7.45 | m | - |

| H-4 (phenyl) | 7.25 | m | - |

| H-4 (pyrazole) | 5.92 | d | 2.6 |

Table 2: ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | 164.0 |

| C-1 (phenyl) | 139.4 |

| C-3,5 (phenyl) | 129.6 |

| C-5 (pyrazole) | 129.1 |

| C-4 (phenyl) | 125.9 |

| C-2,6 (phenyl) | 118.6 |

| C-4 (pyrazole) | 94.2 |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural interpretation. The following protocol outlines the key steps for the analysis of 1-phenyl-1H-pyrazol-5-ol.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 1-phenyl-1H-pyrazol-5-ol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be employed if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, pulse width, and relaxation delay to achieve a good signal-to-noise ratio.

-

Integrate the proton signals to determine their relative ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This simplifies the spectrum by removing C-H coupling.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Advanced 2D NMR Experiments (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional NMR experiments are invaluable.[4]

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[4]

-

Data Interpretation and Structural Elucidation

The systematic analysis of the acquired NMR data allows for the complete structural assignment of 1-phenyl-1H-pyrazol-5-ol.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of NMR data for 1-phenyl-1H-pyrazol-5-ol.

Caption: A logical workflow for NMR data analysis and structural elucidation.

Visualizing Molecular Structure and Tautomerism

Graphical representations are invaluable for conceptualizing the molecular structure and the dynamic processes at play.

Molecular Structure of 1-Phenyl-1H-pyrazol-5-ol

The following diagram depicts the structure of the OH-tautomer with conventional atom numbering.

Caption: Molecular structure of 1-phenyl-1H-pyrazol-5-ol (OH-form).

Tautomeric Equilibrium

The equilibrium between the major tautomeric forms can be visualized as follows:

Caption: Tautomeric equilibrium between the OH and NH forms.

Conclusion

NMR spectroscopy is an indispensable technique for the comprehensive structural characterization of 1-phenyl-1H-pyrazol-5-ol. A thorough understanding of its tautomeric behavior is fundamental to the accurate interpretation of its ¹H and ¹³C NMR spectra. By employing a systematic approach that combines one- and two-dimensional NMR experiments with a sound knowledge of chemical principles, researchers can confidently elucidate the structure of this important heterocyclic compound and its derivatives. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of pyrazole-based molecules.

References

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.). BenchChem.

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). ResearchGate.

- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.). ResearchGate.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate.

- The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.). ResearchGate.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (n.d.). MDPI.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).

- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - MDPI. (n.d.). MDPI.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

- 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.).

- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (n.d.). MDPI.

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).

- 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O - PubChem. (n.d.). PubChem.

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.). MDPI.

- NMR - Interpretation - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts.

- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. (2013, July 8). YouTube.

- 1-phenyl-1H-pyrazol-5-ol - LookChem. (n.d.). LookChem.

- 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem - NIH. (n.d.). PubChem.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- 1H-Pyrazole, 1-phenyl- - the NIST WebBook. (n.d.). NIST.

- (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2025, August 7).

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025, August 6). ResearchGate.

- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.).

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution | Request PDF - ResearchGate. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Crystal Structure and Characterization of 1-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-1H-pyrazol-5-ol and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive technical overview of the synthesis, crystal structure, and characterization of 1-phenyl-1H-pyrazol-5-ol, offering field-proven insights and detailed experimental protocols. While a definitive crystal structure for the parent 1-phenyl-1H-pyrazol-5-ol is not publicly available, this guide will utilize the crystallographic data of the closely related and clinically relevant analogue, 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone), as a representative model.

Introduction: The Significance of 1-phenyl-1H-pyrazol-5-ol

The pyrazolone scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. 1-phenyl-1H-pyrazol-5-ol, as a fundamental representative of this class, serves as a critical building block for the synthesis of a diverse range of biologically active compounds. Its importance stems from its versatile chemical nature, including its existence in various tautomeric forms, which dictates its reactivity and interaction with biological targets. A thorough understanding of its solid-state structure and physicochemical properties is therefore essential for the development of novel therapeutics.

A crucial aspect of pyrazolone chemistry is tautomerism. 1-phenyl-1H-pyrazol-5-ol can exist in three principal tautomeric forms: the OH-form (enolic), the CH-form (ketonic), and the NH-form. The predominance of a particular tautomer is influenced by factors such as the solvent, temperature, and the solid-state packing forces. X-ray crystallography provides the most definitive method for determining the tautomeric form present in the crystalline state.

Synthesis and Crystallization

The synthesis of 1-phenyl-1H-pyrazol-5-ol is typically achieved through the condensation of phenylhydrazine with a β-keto ester, such as ethyl acetoacetate, followed by cyclization.[1]

Experimental Protocol: Synthesis of 1-phenyl-1H-pyrazol-5-ol

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Methanol

-

Concentrated Hydrochloric Acid

-

Petroleum ether

-

Activated carbon

Procedure:

-

In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.

-

While stirring, add concentrated hydrochloric acid to adjust the pH of the solution to approximately 5.0-6.5. This protonation of phenylhydrazine facilitates the subsequent reaction.

-

Heat the solution to 70-80 °C.

-

Slowly add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise to the heated solution. Maintain the reaction temperature between 70-80 °C during the addition.

-

After the addition is complete, continue to reflux the reaction mixture for 1-2 hours to ensure complete cyclization.

-

Distill off the methanol from the reaction mixture.

-

Cool the reaction mixture, which should result in the crystallization of the crude product.

-

Filter the crude product and wash with petroleum ether to remove non-polar impurities.

-

For purification and to obtain crystals suitable for X-ray diffraction, recrystallize the crude product from a hot methanol or ethanol solution. The use of activated carbon can aid in decolorizing the solution.[2]

-

Allow the solution to cool slowly to promote the formation of well-defined single crystals.

Sources

Introduction: The Privileged Scaffold of 1-Phenyl-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Biological Activity of 1-Phenyl-1H-pyrazol-5-ol Derivatives

The 1-phenyl-1H-pyrazol-5-ol core is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] First synthesized in 1883 by Ludwig Knorr, this structure is not merely a synthetic curiosity but a cornerstone in the development of numerous therapeutic agents.[4][5] Its remarkable versatility stems from its unique electronic properties, steric adaptability, and the capacity for its derivatives to interact with a wide array of biological targets.[6] This has led to the development of drugs with diverse pharmacological applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant activities.[1][3][4]

A key chemical feature of this scaffold is its existence in tautomeric forms: the enol (1-phenyl-1H-pyrazol-5-ol) and keto (1-phenyl-3-methyl-2-pyrazolin-5-one) forms. This equilibrium is crucial as it influences the molecule's reactivity, substitution patterns, and ultimately, its interaction with biological macromolecules. The phenyl ring at the N1 position and the hydroxyl group at C5 are fundamental to its activity, providing a template for extensive functionalization to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising derivatives.

Core Synthesis Strategy: Knorr Pyrazole Synthesis

The most fundamental and widely adopted method for constructing the 1-phenyl-1H-pyrazol-5-ol ring system is the Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester, most commonly ethyl acetoacetate, with phenylhydrazine.[3] The causality behind this choice of reactants is their inherent reactivity; the nucleophilic nitrogen atoms of phenylhydrazine readily attack the electrophilic carbonyl carbons of the β-ketoester, leading to a cyclization-condensation cascade.

The reaction proceeds via an initial formation of a phenylhydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazole ring.[7] Modern advancements have introduced variations such as microwave-assisted synthesis and the use of green catalysts like nano-ZnO, which can significantly reduce reaction times and improve yields.[2][3]

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: General Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This protocol describes a standard laboratory procedure for the Knorr pyrazole synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL).

-

Addition: To this stirring solution, add ethyl acetoacetate (0.1 mol) dropwise over a period of 15 minutes. The addition is performed slowly to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature. Pour the cooled solution into ice-cold water (200 mL) with vigorous stirring. This step causes the product to precipitate out of the aqueous solution.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acetic acid and unreacted starting materials.

-

Purification: Recrystallize the crude solid from an appropriate solvent, typically ethanol or an ethanol-water mixture, to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5-ol product.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Anti-inflammatory and Analgesic Activity

Derivatives of 1-phenyl-1H-pyrazol-5-ol are renowned for their potent anti-inflammatory and analgesic properties.[4][8] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold.[4] The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][9] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[4] By blocking the active site of COX enzymes, these derivatives prevent prostaglandin synthesis, thereby mitigating the inflammatory response. Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), further reducing the production of pro-inflammatory leukotrienes.[4][9]

Caption: Mechanism of anti-inflammatory action.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Substitution at C4: Introduction of bulky or electron-withdrawing groups at the C4 position often enhances anti-inflammatory activity.

-

Phenyl Ring (N1): Substitution on the N1-phenyl ring with groups like halogens (e.g., chloro) or methoxy moieties can modulate both potency and COX-2 selectivity.[10]

-

Lipophilicity: A direct relationship between the lipophilicity (logP) of the derivatives and their in vivo anti-inflammatory activity has been observed, suggesting that membrane permeability is a critical factor.[11]

| Compound Type | Target | Activity (% Inhibition or IC₅₀) | Reference |

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | EC₅₀: 7.69–19.03 µg/mL | [1] |

| Phenyl-pyrazolone derivatives | Edema | High oedema reduction | [11] |

| 1,3,4,5-tetrasubstituted pyrazoles | Inflammation | 93.80% inhibition | [9] |

| 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate | COX-2 | SI > 455 | [12] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Model: Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the synthesized pyrazole derivatives.

-

Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Anticancer Activity

The pyrazole scaffold is a key structural motif in several approved anticancer drugs.[13][14] Derivatives of 1-phenyl-1H-pyrazol-5-ol have demonstrated significant cytotoxic and antiproliferative activity against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[12][15][16] The mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Key Anticancer Mechanisms:

-

Kinase Inhibition: Many derivatives act as inhibitors of protein kinases, such as BRAF(V600E), Cyclin-Dependent Kinases (CDK2), and PI3 kinase, which are often dysregulated in cancer.[16][17]

-

Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][15]

-

Apoptosis Induction: These derivatives can trigger programmed cell death (apoptosis) through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[13]

Caption: Key anticancer mechanisms of pyrazol-5-ol derivatives.

| Compound Class | Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

| 5-phenyl-1H-pyrazole derivative (5h) | BRAF(V600E) | 0.33 µM | Kinase Inhibition | [17] |

| Pyrazole-naphthalene derivative (168) | MCF-7 | 2.78 µM | Tubulin Polymerization Inhibition | [12] |

| 4,4'-(Arylmethylene)bis(pyrazol-5-ol) (3i) | RKO | 9.9 µM | p53-mediated apoptosis | [14] |

| Coumarin-pyrazole analogue (P-03) | A549 | 13.5 µmol | G2/M phase arrest | [13] |

| Indole-pyrazole hybrid (33) | HCT116 | < 23.7 µM | CDK2 Inhibition | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Culture: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 1-Phenyl-1H-pyrazol-5-ol derivatives have demonstrated promising activity against a spectrum of Gram-positive and Gram-negative bacteria as well as fungal strains.[1][7][18][19] For instance, certain derivatives show potent activity against Bacillus subtilis, methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Candida albicans.[18]

A proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, a bacterial topoisomerase II enzyme.[18] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and eventual cell death. This target is attractive because it is present in bacteria but absent in humans, offering a potential for selective toxicity.

| Compound Class | Pathogen(s) | Activity (MIC) | Reference |

| Pyrazole-clubbed thiazole (12 & 13) | C. albicans | 5 µg/mL | [18] |

| Pyrazole-clubbed thiazole (12) | MRSA | 10 µg/mL | [18] |

| 1-Phenyl-3-aryl-5-(4-hydroxy)pyrazoles | E. coli, S. aureus | MIC determined | [[“]] |

| Azo clubbed 1H-pyrazol-5-ol derivatives | Gram-negative strains | 312.5 µg/mL | [1] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole compounds in the broth. The concentration range should be sufficient to span the expected MIC.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Conclusion and Future Perspectives

The 1-phenyl-1H-pyrazol-5-ol scaffold is unequivocally a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of potent therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including well-established anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The synthetic accessibility via the Knorr synthesis and related methods allows for extensive structural diversification, enabling fine-tuning of activity and selectivity.

Future research in this area will likely focus on several key directions. The development of derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or kinase targets remains a primary goal to minimize side effects. Structure-based drug design, aided by computational modeling and X-ray crystallography, will be instrumental in designing next-generation inhibitors with enhanced potency and optimized pharmacokinetic profiles. Furthermore, the application of these scaffolds in emerging therapeutic areas, such as neuroprotective and antiviral agents, warrants deeper investigation. The continued exploration of the rich chemistry and diverse biology of 1-phenyl-1H-pyrazol-5-ol derivatives holds immense promise for the discovery of novel and effective medicines.

References

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). PubMed Central.

- Menozzi, G., Mosti, L., et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco.

- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.).

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

- Analgesic Activity of some 1-Phenyl-3-aryl-5- (4-(butanoloxy) phenyl) 1H-pyrazoles. (2025).

- Synthesis and anticancer activity of substituted pyrazole de. (n.d.). TSI Journals.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC. (2024, May 14). PubMed Central.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024, June 25). NIH.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. (2023, July 13). ACS Publications.

- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC. (n.d.). NIH.

- Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. (n.d.). Bentham Science.

- Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - PMC. (n.d.). NIH.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).

- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023, December 1). Biomedical and Pharmacology Journal.

- (PDF) Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021, June 4). ResearchGate.

- Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Relationships. (n.d.). Benchchem.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).

- Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. (n.d.). Bentham Science Publisher.

- Synthesis and Antibacterial Activity of Some 1-Phenyl-3-aryl-5-(4-(3-propanoloxy) phenyl)-1H-pyrazoles. (2013, December 15). Consensus.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). NIH.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).

- Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013, August 15). PubMed.

- Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. (2014, November 1). PubMed.

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate.

- Antibacterial Activity Estimation of New Pyrazole Compounds. (2025).

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. (n.d.). PubMed Central.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.

- Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).

- Fig. 1. Biological activity of pyrazoles derivatives and experimental... (n.d.). ResearchGate.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). NIH.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).

- Synthesis and structure - Activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. (2001, April 9). Keio University.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI.

- Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025, January 9). PubMed.

- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. benchchem.com [benchchem.com]

- 7. meddocsonline.org [meddocsonline.org]

- 8. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 11. benthamscience.com [benthamscience.com]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. consensus.app [consensus.app]

An In-depth Technical Guide to the Tautomerism and Stability of 1-phenyl-1H-pyrazol-5-ol

Abstract

1-phenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry and material science, exhibits complex tautomeric behavior that dictates its chemical reactivity, biological activity, and physicochemical properties. This guide provides a comprehensive technical overview of the tautomerism of 1-phenyl-1H-pyrazol-5-ol, delving into the structural nuances of its major tautomeric forms: the hydroxyl-pyrazole (OH), the keto-pyrazoline (CH), and the zwitterionic/amide (NH) forms. We will explore the intricate interplay of electronic and steric effects of substituents, solvent polarity, and temperature on the position of the tautomeric equilibrium. This document synthesizes experimental evidence from advanced spectroscopic and crystallographic techniques with insights from computational modeling to offer a holistic understanding of the stability and interconversion of these tautomers. Detailed experimental and computational protocols are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to investigate and control the tautomeric landscape of this important class of compounds.

Introduction: The Significance of Tautomerism in Pyrazolones

Pyrazol-5-ones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group or its enol equivalent. Their rich chemical diversity and biological significance have made them privileged structures in drug discovery, with applications as analgesic, anti-inflammatory, and anticancer agents.[1] A fundamental characteristic of pyrazolones is their ability to exist in multiple tautomeric forms, a phenomenon of constitutional isomerism involving the migration of a proton.[2] This dynamic equilibrium between tautomers is not merely a chemical curiosity; it profoundly influences a molecule's properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and, most critically, its interaction with biological targets.[3]

For 1-phenyl-1H-pyrazol-5-ol, three primary tautomers are of interest:

-

The OH-form (1-phenyl-1H-pyrazol-5-ol): An aromatic hydroxypyrazole.

-

The CH-form (1-phenyl-3-methyl-1H-pyrazol-5(4H)-one): A non-aromatic pyrazolone with a methylene group at the 4-position.

-

The NH-form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one): A zwitterionic or amide-like form.

The relative stability and interconversion of these forms are dictated by a delicate balance of factors, making a thorough understanding of their tautomerism essential for rational drug design and material development.[4]

The Tautomeric Landscape of 1-phenyl-1H-pyrazol-5-ol

The tautomeric equilibrium of 1-phenyl-1H-pyrazol-5-ol is a dynamic process influenced by both intramolecular and intermolecular factors.

Structural Features of the Tautomers

The three principal tautomers possess distinct structural and electronic features:

-

OH-Form (Hydroxy-pyrazole): This form is characterized by a fully aromatic pyrazole ring, which contributes to its thermodynamic stability. The presence of a hydroxyl group allows it to act as both a hydrogen bond donor and acceptor.

-

CH-Form (Keto-pyrazoline): This tautomer features a non-aromatic pyrazoline ring with a methylene group at the C4 position. The presence of a carbonyl group makes it a hydrogen bond acceptor.

-

NH-Form (Amide/Zwitterionic): This form can be viewed as an amide or a zwitterion, with a positive charge delocalized over the pyrazole ring and a negative charge on the oxygen atom. This charge separation makes it highly sensitive to the polarity of its environment.

Diagram: Tautomeric Forms of 1-phenyl-1H-pyrazol-5-ol

Caption: Tautomeric equilibrium of 1-phenyl-1H-pyrazol-5-ol.

Factors Influencing Tautomeric Stability

The predominance of a particular tautomer is a function of its intrinsic stability and its interactions with the surrounding medium.

Solvent polarity plays a pivotal role in shifting the tautomeric equilibrium.

-

Nonpolar Solvents (e.g., cyclohexane, chloroform): In nonpolar environments, the less polar CH-form is generally favored.[1] The intramolecular hydrogen bonding in the enol form of related β-dicarbonyl compounds can also contribute to its stability in such solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize the more polar NH-form through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., ethanol, water): Protic solvents can form hydrogen bonds with both the OH and NH forms. The ability of the solvent to act as both a hydrogen bond donor and acceptor can significantly influence the equilibrium, often favoring the OH and NH forms .[5]

The electronic nature of substituents on the pyrazole and phenyl rings can modulate the relative stabilities of the tautomers.

-

Electron-donating groups on the pyrazole ring tend to favor the OH-form by increasing the electron density on the ring and stabilizing the aromatic system.

-

Electron-withdrawing groups can favor the CH or NH forms by altering the acidity of the migrating proton and the basicity of the nitrogen and oxygen atoms.[6]

Experimental Investigation of Tautomerism

A combination of spectroscopic and crystallographic techniques is employed to elucidate the tautomeric composition of 1-phenyl-1H-pyrazol-5-ol in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7] By analyzing chemical shifts, coupling constants, and through variable temperature experiments, one can identify the predominant tautomer and, in some cases, quantify the equilibrium.

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of 1-phenyl-1H-pyrazol-5-ol (or a derivative) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.

-

¹H NMR Analysis:

-

OH-form: Look for a characteristic signal for the hydroxyl proton (often broad and exchangeable with D₂O) and aromatic protons of the pyrazole ring.

-

CH-form: Expect to see a signal for the CH₂ group at the 4-position, typically in the range of 3-4 ppm.

-

NH-form: A signal for the NH proton may be observed, which is also exchangeable.